

H-DL-Phe(4-Me)-OH material safety data sheet (MSDS) information

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Compound of Interest

Compound Name: **H-DL-Phe(4-Me)-OH**

Cat. No.: **B2520648**

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H-DL-Phe(4-Me)-OH: A Technical Guide for Researchers

An In-depth Overview of 4-Methyl-DL-phenylalanine for Drug Development Professionals, Researchers, and Scientists

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and potential applications of **H-DL-Phe(4-Me)-OH**, also known as 4-Methyl-DL-phenylalanine. Given the limited specific toxicological and biological data for this compound, this guide also includes general experimental protocols for the handling and incorporation of modified amino acids, as well as an overview of the relevant phenylalanine metabolic pathway.

Compound Identification and Physicochemical Properties

H-DL-Phe(4-Me)-OH is a non-proteinogenic amino acid derivative of phenylalanine. The presence of a methyl group at the para position of the phenyl ring increases its hydrophobicity compared to phenylalanine, a property that is often exploited in peptide and medicinal chemistry to enhance the stability and biological activity of peptides.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Data for **H-DL-Phe(4-Me)-OH** and Related Compounds

Property	H-DL-Phe(4-Me)-OH	Methylphenylalanine	Reference(s)
L-4-			
Synonyms	DL-4-Methylphenylalanine, 2-amino-3-(4-methylphenyl)propanoic acid	H-Phe(4-Me)-OH, (S)-2-Amino-3-(p-tolyl)propanoic acid	[3]
CAS Number	4599-47-7	1991-87-3	[3]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	C ₁₀ H ₁₃ NO ₂	[3]
Molecular Weight	179.22 g/mol	179.22 g/mol	[3]
Appearance	White to off-white powder	White to off-white powder	[1]
Melting Point	Not available	243 - 250 °C	[1]
XLogP3	-1.2 (Computed)	Not available	[3]
Topological Polar Surface Area	63.3 Å ² (Computed)	Not available	[3]
Solubility	Sparingly soluble in water (0.014 g/L at 25°C for the L-isomer)	Sparingly soluble	[1]

Safety and Handling

The available safety data for 4-Methylphenylalanine indicates that it is not classified as a hazardous substance.[\[3\]](#) However, as with any chemical, it should be handled with appropriate care in a laboratory setting.

Table 2: Hazard Identification and Handling Precautions

Hazard Statement	Precautionary Measures	Reference(s)
Not classified as hazardous.	Wear personal protective equipment (gloves, eye protection). Ensure adequate ventilation. Avoid dust formation.	[3][4]
May cause skin, eye, and respiratory irritation (for the L-isomer).	Avoid contact with skin, eyes, and clothing. Do not breathe dust.	[4]
In case of contact:		
Skin	Wash off with soap and plenty of water.	[4]
Eyes	Rinse thoroughly with plenty of water for at least 15 minutes.	[4]
Inhalation	Move person into fresh air.	[4]
Ingestion	Rinse mouth with water.	[4]
Storage	Keep container tightly closed in a dry and well-ventilated place.	[1]
Disposal	Dispose of in accordance with local regulations.	[3]

Toxicological Data:

Detailed toxicological studies on **H-DL-Phe(4-Me)-OH** are not readily available. The European Chemicals Agency (ECHA) has not identified it as a substance of very high concern, and it is not listed as a carcinogen, mutagen, or reproductive toxicant.[5][6] One study on 4-methylimidazole, a structurally related compound, showed it was negative in bacterial reverse mutation assays.[7] However, the absence of data does not signify the absence of hazard, and appropriate safety precautions should always be taken.

Experimental Protocols

While specific experimental protocols for **H-DL-Phe(4-Me)-OH** are not documented in the available literature, its primary application is likely in solid-phase peptide synthesis (SPPS). The following is a general protocol for the incorporation of a modified amino acid like 4-methylphenylalanine into a peptide sequence.

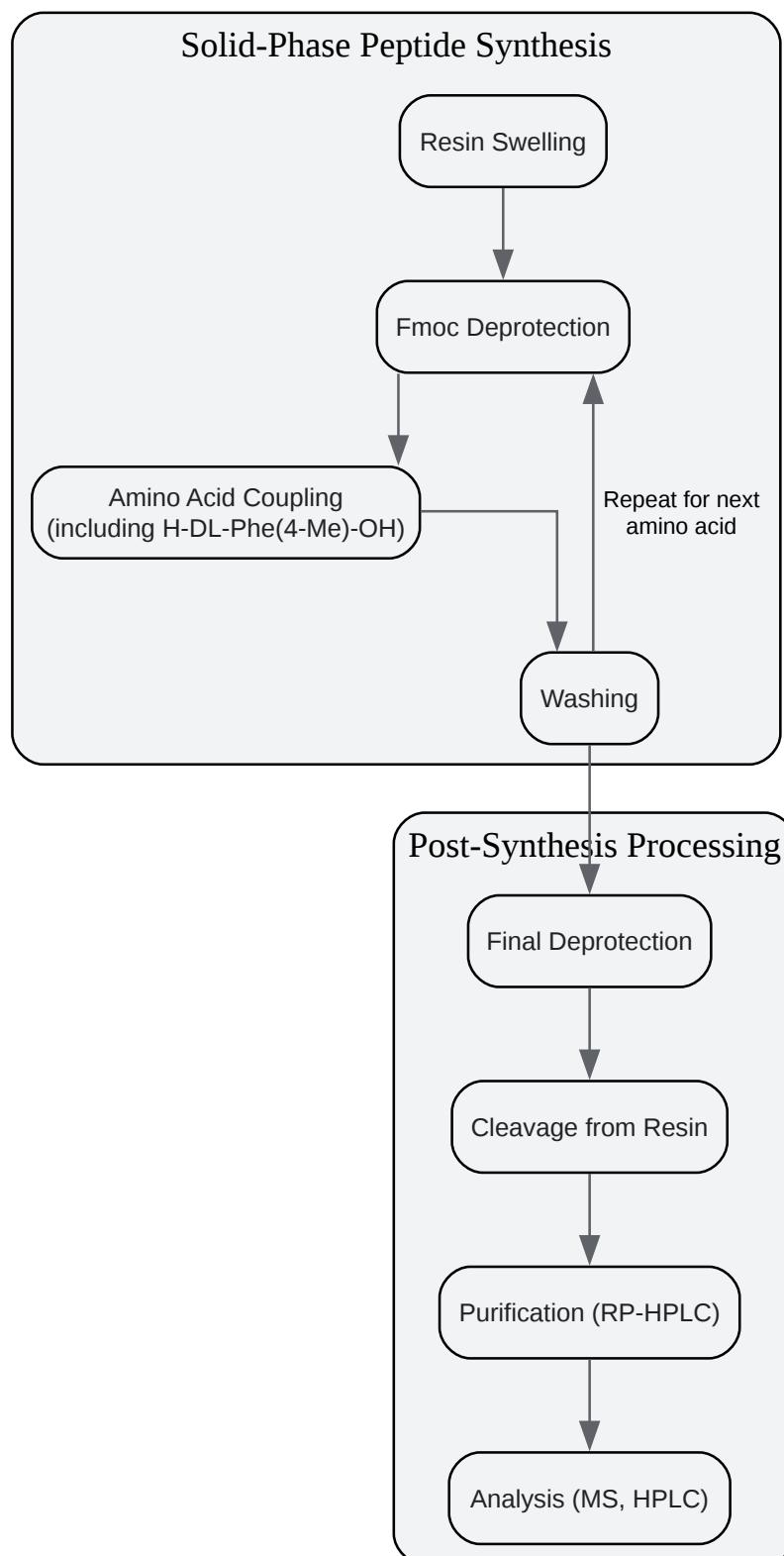
General Protocol for Solid-Phase Peptide Synthesis (SPPS) with a Modified Amino Acid:

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis.

- **Resin Swelling:** Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
- **Fmoc-Deprotection:** Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
- **Amino Acid Coupling:**
 - For standard amino acids, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours.
 - For the incorporation of **H-DL-Phe(4-Me)-OH**, a similar procedure is followed. Due to potential steric hindrance from the methyl group, extended coupling times or the use of a more potent coupling reagent may be necessary to ensure complete reaction.^[8]
- **Washing:** Wash the resin with DMF to remove excess reagents and byproducts.
- **Repeat:** Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
- **Cleavage and Deprotection:** After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analysis: Confirm the identity and purity of the final peptide using techniques such as mass spectrometry and analytical HPLC.[9][10]

Workflow for Peptide Synthesis and Analysis

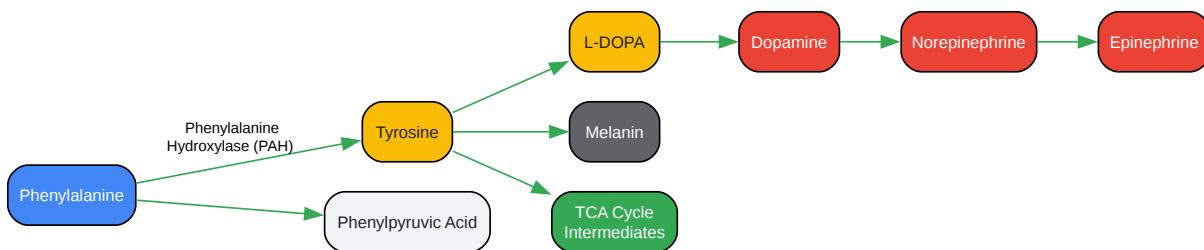
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Caption: General workflow for solid-phase peptide synthesis and subsequent processing.

Biological Context: Phenylalanine Metabolism

As a derivative of phenylalanine, the biological context of **H-DL-Phe(4-Me)-OH** can be understood through the metabolic pathways of its parent amino acid. Phenylalanine is an essential amino acid that is primarily metabolized in the liver.[11] The key enzyme in this pathway is phenylalanine hydroxylase (PAH), which converts phenylalanine to tyrosine.[11][12][13]

Phenylalanine Metabolism Pathway



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Caption: Simplified overview of the major metabolic pathways of phenylalanine.[14][15]

Deficiencies in PAH lead to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine to toxic levels.[12][13] Tyrosine, the product of the PAH-catalyzed reaction, is a precursor for the synthesis of several important molecules, including neurotransmitters (dopamine, norepinephrine, epinephrine) and melanin.[12][13] The incorporation of modified phenylalanine analogs like **H-DL-Phe(4-Me)-OH** into peptides could potentially influence their interaction with enzymes and receptors involved in these pathways, although specific data is currently unavailable.

Potential Applications in Research and Drug Development

The primary utility of **H-DL-Phe(4-Me)-OH** in a research and drug development setting lies in its use as a building block for creating novel peptides with enhanced properties.[1][2]

- Increased Hydrophobicity: The methyl group enhances the hydrophobicity of the amino acid side chain, which can lead to improved binding at receptor sites and can enhance the pharmacokinetic properties of a drug candidate, such as its ability to cross cell membranes.
[\[2\]](#)
- Enhanced Stability: The modification can increase the proteolytic resistance of peptides, leading to a longer *in vivo* half-life.
[\[8\]](#)
- Conformational Constraint: The introduction of a non-natural amino acid can restrict the conformational flexibility of a peptide, potentially locking it into a bioactive conformation and improving its binding affinity and specificity for its target.
[\[8\]](#)

These properties make **H-DL-Phe(4-Me)-OH** a valuable tool for the development of peptide-based therapeutics in areas such as oncology, immunology, and neuroscience.
[\[2\]](#)

In conclusion, while specific biological and toxicological data for **H-DL-Phe(4-Me)-OH** is limited, its physicochemical properties make it a useful tool for researchers in the field of peptide chemistry and drug development. Standard laboratory safety precautions should be followed during its handling and use. Further research is needed to fully elucidate the biological activity and potential therapeutic applications of this and other modified amino acids.

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